N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-Chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-triazine core fused with substituents that modulate its physicochemical and biological properties. The 3-chlorophenyl carboxamide group at position 3 and methyl/phenyl substituents at positions 4, 7, and 8 distinguish it from related analogs. This compound is hypothesized to exhibit anticancer activity, as inferred from structural analogs in the pyrazolo-triazine family .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-12-17(14-7-4-3-5-8-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-6-9-15(21)11-16/h3-11H,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZUPFVWZQCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo-triazine core followed by functionalization to introduce the carboxamide group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Result |
|---|---|
| 1H NMR | δ: 2.60 (s), 6.61 (d), 7.51 (t) |
| 13C NMR | δ: 24.8, 95.9, 108.3 |
| HRMS | Calcd: 284.0955 [M+H], Found: 284.0953 |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 43.4 µM respectively .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds with triazine moieties have been shown to modulate cytokine production and exhibit immunomodulatory effects .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various tissues .
Case Study 1: Cytotoxicity Evaluation
A comprehensive evaluation was conducted on the cytotoxic effects of this compound using multiple human cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), T47D (breast cancer), MCF-7 (breast cancer)
- Results :
- HCT-116: IC50 = 6.2 µM
- T47D: IC50 = 43.4 µM
- MCF-7: IC50 = 27.3 µM
This study confirmed the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Anti-inflammatory Assessment
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit promising antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antitumor Activity
N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been evaluated for its antitumor effects. In vitro studies reported that this compound exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Notably, it showed greater efficacy than the standard chemotherapeutic agent doxorubicin in inhibiting cell proliferation .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study published in PubMed assessed the antimicrobial activity of several pyrazolo[5,1-c][1,2,4]triazine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 2: Antitumor Activity
In a comparative study involving various pyrazolo derivatives, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis detection .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the carboxamide group and pyrazolo-triazine core. These variations influence electronic properties, solubility, and binding interactions:
*Estimated by replacing the 4-methoxy group (31 g/mol) in with Cl (35.45 g/mol).
†Calculated based on formula in .
‡Derived from ethyl ester instead of carboxamide.
- Thermal Stability : Analogs with carboxamide groups (e.g., ) exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding and thermal stability, which the target compound likely shares .
Key Research Findings
Spectroscopic Characterization
- IR Spectroscopy : Carboxamide C=O stretches (~1670 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across analogs .
- NMR Spectroscopy : ¹H-NMR of methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) align with regioselective substitution patterns .
Computational Insights
Molecular docking of analogs (e.g., ) reveals that:
- Chlorophenyl vs. Methoxyphenyl : The chloro substituent’s electron-withdrawing nature may enhance interactions with hydrophobic pockets in kinase targets.
- Methyl Groups : Improve steric fit in enzyme active sites, as seen in pyrido-pyrazolo-triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
